molecular formula C18H26N2O3 B6637112 N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide

Cat. No. B6637112
M. Wt: 318.4 g/mol
InChI Key: AIKLIYGRJMJAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide, also known as BMS-986177, is a novel small molecule drug compound that has been developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide exerts its anti-inflammatory effects by selectively inhibiting the activity of the enzyme Bruton's tyrosine kinase (BTK) and the cytokine interleukin-2-inducible T-cell kinase (ITK). Both of these targets are involved in the activation of immune cells, which play a key role in the inflammatory response. By inhibiting their activity, N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In preclinical studies, N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide has been shown to have potent anti-inflammatory effects in various animal models of inflammatory diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-6, and IL-17, and to inhibit the activation of immune cells, such as T-cells and B-cells. These effects have been shown to translate into significant improvements in disease symptoms and pathology.

Advantages and Limitations for Lab Experiments

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide has several advantages as a research tool, including its potency, selectivity, and specificity. The compound has been shown to have a high affinity for its targets, BTK and ITK, and to selectively inhibit their activity without affecting other enzymes or proteins. However, like any other research tool, N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide has limitations, including its cost, availability, and potential off-target effects. Researchers should carefully consider these factors when designing experiments using this compound.

Future Directions

There are several potential future directions for research on N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in the inflammatory response. Another area of interest is the investigation of the long-term safety and efficacy of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide in clinical trials. Finally, the development of new analogs and derivatives of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide could lead to the discovery of even more potent and selective compounds for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide involves a multi-step process that includes the reaction of several chemical intermediates. The final product is obtained through a series of purification steps, including crystallization and chromatography. The synthesis process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to have potent anti-inflammatory effects, which are mediated by its ability to inhibit the activity of specific enzymes and cytokines that play a key role in the inflammatory response.

properties

IUPAC Name

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-17-9-16(10-19-18(22)15-7-4-8-23-13-15)20(12-17)11-14-5-2-1-3-6-14/h1-3,5-6,15-17,21H,4,7-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKLIYGRJMJAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NCC2CC(CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.